Cas no 2851972-49-9 (5-Bromo-7-methoxy-2-methyl-2H-indazole)

5-Bromo-7-methoxy-2-methyl-2H-indazole 化学的及び物理的性質
名前と識別子
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- 5-Bromo-7-methoxy-2-methyl-2H-indazole
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- インチ: 1S/C9H9BrN2O/c1-12-5-6-3-7(10)4-8(13-2)9(6)11-12/h3-5H,1-2H3
- InChIKey: QEOWNGSQBUVQPB-UHFFFAOYSA-N
- ほほえんだ: N1=C2C(C=C(Br)C=C2OC)=CN1C
5-Bromo-7-methoxy-2-methyl-2H-indazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27743498-10.0g |
5-bromo-7-methoxy-2-methyl-2H-indazole |
2851972-49-9 | 95% | 10.0g |
$3683.0 | 2023-07-07 | |
Enamine | EN300-27743498-1g |
5-bromo-7-methoxy-2-methyl-2H-indazole |
2851972-49-9 | 95% | 1g |
$857.0 | 2023-09-10 | |
Enamine | EN300-27743498-10g |
5-bromo-7-methoxy-2-methyl-2H-indazole |
2851972-49-9 | 95% | 10g |
$3683.0 | 2023-09-10 | |
1PlusChem | 1P027VYC-50mg |
5-bromo-7-methoxy-2-methyl-2H-indazole |
2851972-49-9 | 95% | 50mg |
$300.00 | 2024-05-07 | |
1PlusChem | 1P027VYC-100mg |
5-bromo-7-methoxy-2-methyl-2H-indazole |
2851972-49-9 | 95% | 100mg |
$418.00 | 2024-05-07 | |
Aaron | AR027W6O-250mg |
5-bromo-7-methoxy-2-methyl-2H-indazole |
2851972-49-9 | 95% | 250mg |
$610.00 | 2025-02-15 | |
Enamine | EN300-27743498-0.05g |
5-bromo-7-methoxy-2-methyl-2H-indazole |
2851972-49-9 | 95% | 0.05g |
$200.0 | 2023-09-10 | |
Enamine | EN300-27743498-5.0g |
5-bromo-7-methoxy-2-methyl-2H-indazole |
2851972-49-9 | 95% | 5.0g |
$2485.0 | 2023-07-07 | |
Enamine | EN300-27743498-0.5g |
5-bromo-7-methoxy-2-methyl-2H-indazole |
2851972-49-9 | 95% | 0.5g |
$668.0 | 2023-09-10 | |
Enamine | EN300-27743498-0.1g |
5-bromo-7-methoxy-2-methyl-2H-indazole |
2851972-49-9 | 95% | 0.1g |
$298.0 | 2023-09-10 |
5-Bromo-7-methoxy-2-methyl-2H-indazole 関連文献
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
5-Bromo-7-methoxy-2-methyl-2H-indazoleに関する追加情報
Comprehensive Overview of 5-Bromo-7-methoxy-2-methyl-2H-indazole (CAS No. 2851972-49-9): Properties, Applications, and Research Insights
The compound 5-Bromo-7-methoxy-2-methyl-2H-indazole (CAS No. 2851972-49-9) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the bromine substitution and methoxy functional group, make it a valuable intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential as a kinase inhibitor scaffold and its role in modulating enzyme activity in targeted therapies.
In recent years, the demand for indazole derivatives like 5-Bromo-7-methoxy-2-methyl-2H-indazole has surged due to their versatility in drug discovery. The compound’s CAS No. 2851972-49-9 is frequently searched in academic databases and chemical supplier catalogs, reflecting its growing relevance. Its molecular weight of 255.11 g/mol and lipophilic properties enhance its suitability for crossing cell membranes, a critical factor in central nervous system (CNS) drug development.
One of the trending applications of 5-Bromo-7-methoxy-2-methyl-2H-indazole lies in cancer research. Scientists are exploring its derivatives as potential PARP inhibitors or CDK blockers, aligning with the global focus on precision medicine. The methoxy group at the 7-position and the bromine atom at the 5-position provide strategic sites for further functionalization, enabling the creation of libraries for high-throughput screening (HTS).
From a synthetic chemistry perspective, CAS No. 2851972-49-9 is often discussed in forums on cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These methods are pivotal for introducing aryl or heteroaryl groups to the indazole core, expanding its utility in material science and catalysis. The compound’s stability under acidic conditions also makes it a candidate for pro-drug design.
Environmental and green chemistry considerations are increasingly shaping the synthesis of 5-Bromo-7-methoxy-2-methyl-2H-indazole. Researchers are optimizing routes to minimize hazardous byproducts, leveraging microwave-assisted synthesis or biocatalysis. Such advancements address the pharmaceutical industry’s push toward sustainable manufacturing, a topic highly searched in AI-driven literature analysis tools.
In summary, 5-Bromo-7-methoxy-2-methyl-2H-indazole (CAS No. 2851972-49-9) exemplifies the intersection of medicinal chemistry and innovative synthesis. Its multifaceted applications—from oncology to catalysis—underscore its importance in modern science. As AI-assisted drug discovery accelerates, this compound’s role in fragment-based drug design (FBDD) is poised to expand, making it a staple in research pipelines worldwide.
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